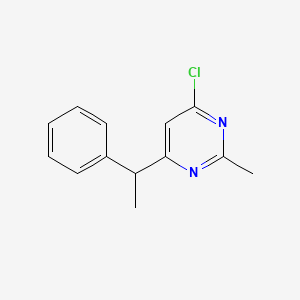

4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine”, often involves the use of organolithium reagents . The reaction mixture is quenched with a molar equivalent of water to produce the dihydropyrimidine. This dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains a phenylethyl group attached to the pyrimidine ring.Chemical Reactions Analysis

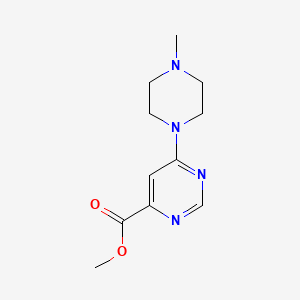

Pyrimidines, including “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine”, are known to undergo various chemical reactions. For instance, they can react with N-methylpiperazine through a highly regioselective process, favoring the formation of C-4 substituted products .Scientific Research Applications

Nonlinear Optical Properties and Structural Analysis

Research has focused on the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives, including phenyl pyrimidine derivatives. These compounds are notable for their promising applications in medicine and nonlinear optics fields. Detailed studies using density functional theory (DFT) and time-dependent DFT (TDDFT) have shown that these derivatives possess considerable nonlinear optical (NLO) character, making them suitable for optoelectronic applications. The research emphasizes the importance of these compounds in developing new materials with enhanced NLO properties (Hussain et al., 2020).

Synthesis and Characterization of Pyrimidine Derivatives

Novel synthetic routes have been explored for various pyrimidine derivatives, including those related to 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine. These studies involve the preparation of compounds that could serve as intermediates for further chemical transformations, potentially leading to substances with pharmacological properties. Such research underlines the versatility of pyrimidine derivatives in synthesizing new compounds with potential medicinal applications (Ogurtsov & Rakitin, 2021).

Medicinal Chemistry and Pharmacological Potential

Pyrimidine derivatives have been extensively studied for their medicinal chemistry applications, focusing on their role in biological processes and potential as analgesic and anti-inflammatory agents. The synthesis of novel pyrimidine derivatives and their pharmacological evaluations have revealed that certain modifications in the pyrimidine core can lead to improved anti-inflammatory and analgesic activities. These findings contribute to the ongoing search for new therapeutic agents (Muralidharan, James Raja, & Asha Deepti, 2019).

Supramolecular Chemistry and Co-crystal Formation

The design of co-crystals involving aminopyrimidines and various carboxylic acids, including derivatives of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine, has been a significant area of interest. These studies aim at understanding the supramolecular architectures formed through hydrogen bonding and other non-covalent interactions. The research highlights the potential of these co-crystals in forming stable structures with specific properties, paving the way for their application in material science and pharmaceutical formulation (Ebenezer, Muthiah, & Butcher, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for “4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, there is interest in the development of new pyrimidine compounds with different biological profiles . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential area of future research .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the amino-terminal of newly synthesized proteins.

Mode of Action

It is known to interact with its target, methionine aminopeptidase 1, leading to changes in the enzyme’s function

Result of Action

Given its interaction with methionine aminopeptidase 1, it can be hypothesized that it may affect protein synthesis and processing at the cellular level .

properties

IUPAC Name |

4-chloro-2-methyl-6-(1-phenylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNAMNKOOMVIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine | |

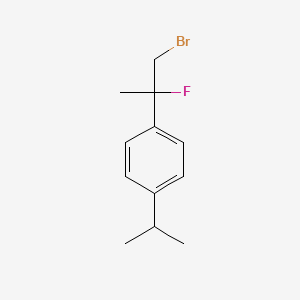

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)

![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)